(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with a complex structure that includes a hydroxy group, a nitro group, and a nitrile group
Properties
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2,3)13(18)10(8-15)6-9-4-5-12(17)11(7-9)16(19)20/h4-7,17H,1-3H3/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOHYJLVSKGKHN-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)O)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC(=C(C=C1)O)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Under acidic or basic conditions, the enolate of 4,4-dimethyl-3-oxopentanenitrile attacks the carbonyl carbon of 4-hydroxy-3-nitrobenzaldehyde, forming a conjugated α,β-unsaturated nitrile. Acidic catalysts (e.g., HCl, H₂SO₄) favor kinetic control, yielding the Z-isomer due to steric hindrance between the nitro group and the dimethyl substituents.
Typical Procedure :
- Dissolve 4-hydroxy-3-nitrobenzaldehyde (10 mmol) and 4,4-dimethyl-3-oxopentanenitrile (10 mmol) in ethanol (50 mL).
- Add concentrated HCl (1 mL) and reflux at 80°C for 6–8 hours.
- Cool the mixture, precipitate the product with ice water, and purify via recrystallization (ethanol/water).
Yield : 65–72%
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.89 (s, 1H, CH=), 6.91 (d, J = 8.8 Hz, 1H, ArH), 2.98 (s, 2H, CH₂CN), 1.32 (s, 6H, 2×CH₃).
- IR (KBr): ν 2215 cm⁻¹ (C≡N), 1678 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times and improves yields by promoting rapid enolate formation and condensation.
Procedure :
- Combine reactants (10 mmol each) in ethanol (20 mL) with 0.5 mL H₂SO₄.
- Irradiate at 100°C (300 W) for 15 minutes.
- Isolate the product via vacuum filtration.
Yield : 78–85%
Advantages :
- 80% reduction in reaction time compared to conventional heating.
- Higher regioselectivity for the Z-isomer (≥95% by HPLC).
Green Chemistry Approaches Using Aqueous Media
To minimize environmental impact, water-based systems with surfactants or phase-transfer catalysts have been explored.
Example Protocol :
- Mix reactants (10 mmol) in water (30 mL) with cetyltrimethylammonium bromide (CTAB, 0.1 mmol).
- Stir at 70°C for 4 hours.
- Extract with ethyl acetate and evaporate under reduced pressure.
Yield : 60–68%
Key Observations :
- CTAB enhances solubility of hydrophobic intermediates.
- Requires higher catalyst loading (10 mol%) to match traditional yields.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors offer advantages:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 30 minutes |
| Yield | 70% | 82% |
| Purity (HPLC) | 95% | 98% |
| Solvent Consumption | 50 mL/g | 20 mL/g |
Challenges :
- Clogging risks due to precipitated intermediates.
- Requires precise temperature control to maintain Z-selectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Amines, alcohols, or other nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like the hydroxy, nitro, and nitrile groups allows it to participate in a range of biochemical reactions, potentially leading to the modulation of cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-3-oxobutanenitrile: Similar structure but with a different alkyl chain length.
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data and case studies.
Chemical Structure and Properties
The chemical formula for (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is C₁₁H₁₃N₃O₄. The structure features a nitrophenyl group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of 4-hydroxy-3-nitrophenyl compounds have shown effectiveness against various bacterial strains, suggesting that (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile may also possess similar capabilities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Hydroxy-3-nitrophenyl derivative A | E. coli | 32 µg/mL |
| 4-Hydroxy-3-nitrophenyl derivative B | S. aureus | 16 µg/mL |
| (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | TBD | TBD |
Anti-inflammatory Activity
Compounds similar to (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile have been studied for their anti-inflammatory effects. For example, studies on related nitrophenyl compounds have shown inhibition of pro-inflammatory cytokines in vitro.
Case Studies
- Nephroprotective Effects : A study investigated the protective effects of a related compound on cisplatin-induced nephrotoxicity in rats. The results indicated that co-administration significantly reduced nephrotoxic markers without affecting the antitumor efficacy of cisplatin .
- Inhibition of Tumor Growth : In a separate study, compounds with similar structural motifs were tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models, highlighting the potential of nitrophenyl derivatives in cancer therapy.
The biological activity of (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Nucleic Acids : Similar compounds have shown the ability to intercalate with DNA, potentially leading to apoptosis in cancer cells.
Q & A
Q. What methodological approaches are employed to synthesize (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, considering steric and electronic factors?
The synthesis typically involves Knoevenagel condensation between 4-hydroxy-3-nitrobenzaldehyde and 4,4-dimethyl-3-oxopentanenitrile. Steric hindrance from the dimethyl groups and electron-withdrawing nitro substituents requires optimization of reaction conditions (e.g., base selection, solvent polarity). Metal-mediated strategies, such as zirconium- or palladium-catalyzed coupling (used in analogous nitrile systems), may enhance regioselectivity .
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
X-ray crystallography is the gold standard for determining stereochemistry. Alternatively, NOESY NMR can detect spatial proximity between the nitrophenyl group and adjacent protons. Comparative analysis of and NMR chemical shifts with computational (DFT) predictions further validates the configuration .
Q. What spectroscopic techniques are critical for characterizing this compound’s reactivity?
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm^{-1) groups.
- UV-Vis : Monitors conjugation between the nitrophenyl and enone systems.
- Mass spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns, essential for purity assessment .
Advanced Research Questions
Q. How do transition metals (e.g., Pd, Rh) influence the reactivity of the nitrile group in this compound?
Metal catalysts (e.g., Pd) can activate nitriles for cyclization or cross-coupling reactions. For example, palladium-mediated C–Si bond cleavage (observed in silacycle syntheses) may analogously facilitate nitrile insertion into metal-carbon bonds, enabling heterocycle formation (e.g., pyrroles or pyridines) . Rhodium catalysts, as in Chatani’s work, could cleave robust C–Si bonds under mild conditions, suggesting potential for nitrile functionalization .
Q. What mechanistic insights explain contradictions in reaction yields under varying catalytic conditions?
Steric hindrance from the dimethyl group and nitro substituents may slow nucleophilic attack in polar aprotic solvents. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., in nitriles) can differentiate between concerted vs. stepwise pathways . Competing pathways, such as metal-catalyzed Si–C bond cleavage vs. nitrile insertion, require mechanistic probes like radical traps or kinetic isotope effects .
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Transition-state energies for competing pathways (e.g., nitrile vs. ketone reactivity).
- Non-covalent interactions (NCI analysis) to assess steric clashes from the dimethyl group .
Methodological Challenges and Solutions
Q. Addressing low yields in multi-component reactions involving this compound
- Solvent optimization : High-polarity solvents (DMF, DMSO) stabilize charge-separated intermediates.
- Catalyst screening : Silver or scandium catalysts (effective in silacyclopropane activation) may enhance nitrile participation .
- Stepwise vs. one-pot synthesis : Isolating intermediates (e.g., Schiff base) improves control over stereochemistry .
Q. Resolving discrepancies in spectral data for degradation products
- LC-MS/MS : Tracks degradation pathways (e.g., nitro group reduction to amine).
- In situ IR : Monitors real-time changes in carbonyl or nitrile bands during thermal/photo-degradation .
Advanced Applications in Materials Science
Q. Can this compound serve as a precursor for photoactive materials?
The conjugated enone-nitrophenyl system exhibits intramolecular charge transfer (ICT) , measurable via fluorescence quenching experiments. Derivatives could function as nonlinear optical (NLO) materials if doped into polymer matrices. Comparative studies with silole-based materials (e.g., star-shaped silacyclobutenes) provide design benchmarks .
Q. What strategies enable incorporation into metal-organic frameworks (MOFs)?
Functionalization via:
- Post-synthetic modification : Nitrile coordination to open metal sites (e.g., Zn).
- Direct synthesis : Co-crystallization with linkers (e.g., carboxylates) to exploit H-bonding with the phenolic –OH group .
Critical Analysis of Contradictory Data
- Conflicting reports on nitro group stability : Some studies indicate nitro reduction under catalytic hydrogenation, while others report inertness. Resolution requires controlled experiments with poisoned catalysts (e.g., Lindlar catalyst for selective hydrogenation) .
- Divergent catalytic outcomes : Palladium vs. rhodium catalysts may favor different pathways (C–C vs. C–Si bond activation). Systematic screening with Hammett plots correlates substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
